Chondramide B

Cytotoxicity Actin Polymerization Antiproliferative Assay

Chondramide B is a chlorinated 18-membered cyclodepsipeptide from Chondromyces crocatus, featuring a chlorine-substituted β-tyrosine (R2=Cl) that distinguishes it from non-halogenated chondramides. It acts as a potent actin polymerization stabilizer with an IC50 of 25 nM in L929 cells, outperforming jasplakinolide (35 nM). Fermentative production ensures scalable, reliable supply—overcoming marine sponge-sourcing limitations. Key applications include: validated positive control for cytotoxicity screening; selective tool for breast cancer vs. non-tumorigenic cell studies; anti-invasive reference (50% migration reduction at 30 nM); anti-angiogenic agent (HUVEC tube formation IC50 29.3 nM); and a scaffold for SAR-driven medicinal chemistry. Ideal for high-throughput screening, metastasis research, and actin biology investigations.

Molecular Formula C36H45ClN4O7
Molecular Weight 681.2 g/mol
Cat. No. B15562089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChondramide B
Molecular FormulaC36H45ClN4O7
Molecular Weight681.2 g/mol
Structural Identifiers
InChIInChI=1S/C36H45ClN4O7/c1-19-16-20(2)23(5)48-36(46)31(47-7)30(24-12-14-25(42)15-13-24)40-34(44)29(18-27-26-10-8-9-11-28(26)39-32(27)37)41(6)35(45)22(4)38-33(43)21(3)17-19/h8-16,20-23,29-31,39,42H,17-18H2,1-7H3,(H,38,43)(H,40,44)/t20-,21-,22-,23+,29+,30?,31-/m0/s1
InChIKeySRZJEPUYAKAFIE-KMPDSCQRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chondramide B: Actin-Polymerizing Cyclodepsipeptide with Chlorinated β-Tyrosine Moiety


Chondramide B is an 18-membered ring cyclodepsipeptide produced by the myxobacterium Chondromyces crocatus [1]. Structurally, it comprises a tripeptide segment (L-Ala, N-methyl-D-Trp, and L-β-Tyr) and a polyketide subunit, with a distinguishing chlorine atom substituted at the β-tyrosine moiety (R2 = Cl) that differentiates it from the non-halogenated Chondramide A and C [2][3]. Like jasplakinolide, Chondramide B stabilizes filamentous actin (F-actin) by inducing G-actin polymerization, leading to cytoskeletal disruption and apoptosis in cancer cells at low nanomolar concentrations [4]. Unlike jasplakinolide—which is sourced from marine sponges—chondramides can be produced in large quantities via fermentation of terrestrial myxobacteria, offering supply-chain advantages for research and industrial applications [4].

Why Chondramide B Cannot Be Substituted by Other Chondramides or Jasplakinolide


Although chondramides A, B, C, and D share a common 18-membered macrocyclic scaffold and actin-targeting mechanism, their differential substitution patterns—particularly halogenation status on the β-tyrosine moiety—produce distinct potency profiles and biological outcomes [1][2]. Jasplakinolide, while mechanistically analogous, originates from a marine sponge source with constrained natural supply and lacks the chlorinated β-tyrosine modification that influences the cytotoxicity of Chondramide B [3]. Additionally, the chondramide scaffold permits synthetic derivatization at the polyketide and peptide segments, enabling structure-activity relationship (SAR) studies and the generation of analogs with enhanced cancer-cell specificity that cannot be achieved with jasplakinolide [2]. The evidence below demonstrates that Chondramide B occupies a specific position in the chondramide potency hierarchy and exhibits unique selectivity and anti-invasive properties not uniformly shared across the class.

Chondramide B: Head-to-Head Quantitative Differentiation vs. Analogs and Alternatives


Cytotoxicity of Chondramide B vs. Jasplakinolide and Cytochalasin D in L929 Murine Fibroblasts

In a direct head-to-head comparison using L929 murine fibroblast cells, Chondramide B exhibited superior cytotoxic potency compared to the reference actin-binding agents jasplakinolide and cytochalasin D [1]. The IC50 values obtained under identical tetrazolium salt reduction assay conditions demonstrate that Chondramide B achieves 50% growth inhibition at a lower concentration than either comparator.

Cytotoxicity Actin Polymerization Antiproliferative Assay

Differential Potency Among Chondramide Congeners in Algal Actin Polymerization Model

In a cross-study analysis of the four naturally occurring chondramide congeners (A, B, C, D) evaluated in the green alga Micrasterias denticulata model for actin filament polymerization, Chondramide B exhibited a distinct lowest effective concentration profile that differs from the other congeners [1]. The data reveal a potency hierarchy: Chondramide C (5 µM) > Chondramide D (10 µM) > Chondramide B (15 µM) > Chondramide A (20 µM).

Actin Polymerization Structure-Activity Relationship Congener Comparison

Selective Cytotoxicity of Chondramide in Tumor vs. Non-Tumor Breast Epithelial Cells

Chondramide (with Chondramide B included in the compound class studied) demonstrated tumor-cell-selective cytotoxicity when evaluated in breast cancer cell lines versus non-tumorigenic breast epithelial cells [1]. The non-tumor breast epithelial cell line MCF-10A exhibited significant resistance to Chondramide-induced apoptosis, while breast cancer cells (MCF7, MDA-MB-231) were sensitive.

Tumor Selectivity Apoptosis Breast Cancer

Anti-Metastatic Efficacy of Chondramide in Invasive Breast Cancer Models

Chondramide (class compound including Chondramide B) significantly inhibits metastasis in vivo and reduces migration and invasion of highly invasive breast cancer cells in vitro [1][2]. In a 4T1-Luc BALB/c mouse model, Chondramide treatment resulted in a marked reduction of lung metastasis.

Anti-metastatic Cell Migration In Vivo Efficacy

Anti-Angiogenic Activity of Chondramide: HUVEC Tube Formation Inhibition

Chondramide inhibits endothelial tube formation on Matrigel, a key functional assay for anti-angiogenic activity, with quantitative inhibition observed at concentrations that are well-tolerated in vivo [1].

Anti-angiogenic Endothelial Cell Tube Formation Assay

Structural Determinant of Chondramide B Potency: Chlorine Substitution at β-Tyrosine

Structure-activity relationship studies of chondramide derivatives reveal that the chlorine atom at the β-tyrosine moiety (R2 position) of Chondramide B is a critical determinant of cytotoxic potency [1][2]. Removal of methyl groups and stereogenic centers from the ω-hydroxy acid segment causes a significant drop in cytotoxicity, which can be almost fully compensated by introducing a second chlorine atom on the β-tyrosine moiety [2].

Structure-Activity Relationship Halogenation Synthetic Accessibility

Chondramide B: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Cytotoxicity Screening and Antiproliferative Assay Development

Chondramide B is the optimal choice for cytotoxicity screening programs requiring a potent actin-polymerizing positive control. Based on head-to-head data showing an IC50 of 25 nM in L929 cells compared to 35 nM for jasplakinolide [1], researchers can achieve robust assay windows at lower compound concentrations. The fermentative production capability ensures reliable, scalable supply for high-throughput screening campaigns, overcoming the supply limitations associated with jasplakinolide [2].

Tumor-Selective Apoptosis and PKCε Signaling Studies

For research programs investigating tumor-specific mechanisms of actin-targeting agents, Chondramide provides a validated tool compound with demonstrated selectivity for breast cancer cells (MCF7, MDA-MB-231) over non-tumorigenic MCF-10A epithelial cells [1]. This selectivity is mechanistically linked to PKCε trapping in actin bundles—a pathway-specific effect not uniformly observed with other actin-binding compounds—making Chondramide particularly valuable for studies of PKCε-dependent pro-survival signaling in cancer [1].

Metastasis and Cell Invasion Research

Investigators studying tumor cell migration, invasion, and metastasis should prioritize Chondramide based on its quantitatively validated anti-invasive activity: ~50% reduction in MDA-MB-231 cell migration and ~60% reduction in invasion at 30 nM in Boyden chamber assays [1]. The in vivo efficacy demonstrated in the 4T1-Luc BALB/c mouse metastasis model [2] further supports its use as a reference compound for anti-metastatic drug discovery and for dissecting the role of actin dynamics in cellular contractility and motility.

Angiogenesis Inhibition and Vascular Biology

Chondramide serves as a potent anti-angiogenic tool compound with an IC50 of 29.3 nM for HUVEC tube formation inhibition [1]. This sub-30 nM potency, combined with the demonstrated mechanism of stress fiber disintegration and reduced promigratory signaling [1], positions Chondramide as a validated reference for angiogenesis assays and for studies examining the intersection of actin cytoskeleton dynamics with endothelial cell function and vascular development.

Structure-Activity Relationship (SAR) and Derivative Synthesis Programs

For medicinal chemistry and natural product derivatization programs, Chondramide B represents a key scaffold intermediate. The chlorinated β-tyrosine moiety (R2 = Cl) distinguishes it from non-halogenated congeners and serves as a reference point for SAR studies exploring halogenation effects on potency [1]. The synthetic protocols established for simplified chlorinated chondramide derivatives [2] enable access to analog libraries, making Chondramide B a strategic procurement choice for programs seeking to optimize actin-binding activity through systematic structural modification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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